2-(Azepan-2-yl)cyclohexan-1-one
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Overview
Description
2-(Azepan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C12H21NO It is a cyclohexanone derivative where the cyclohexane ring is substituted with an azepane ring at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with azepane under specific conditions. One common method includes the use of a base to deprotonate the azepane, followed by nucleophilic addition to the cyclohexanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
2-(Azepan-2-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-yl)cyclohexan-1-one
- 2-(Azepan-2-yl)cyclohexan-1-one hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C12H21NO |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(azepan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c14-12-8-4-3-6-10(12)11-7-2-1-5-9-13-11/h10-11,13H,1-9H2 |
InChI Key |
UIQMKPCYIKPHKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2CCCCC2=O |
Origin of Product |
United States |
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